Didesmethyl Chlorpheniramine Maleate Salt

Übersicht

Beschreibung

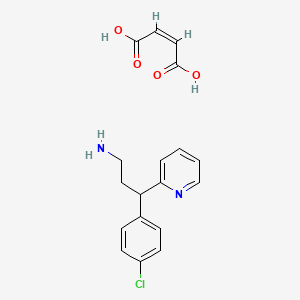

Didesmethyl Chlorpheniramine Maleate Salt is a derivative of chlorpheniramine, a well-known antihistamine used to treat allergic reactions. This compound is characterized by its molecular formula C14 H15 Cl N2 . C4 H4 O4 and a molecular weight of 362.81 . It is commonly used in research and pharmaceutical applications due to its antihistaminic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Didesmethyl Chlorpheniramine Maleate Salt involves the reaction of chlorpheniramine with maleic acid. The process typically includes dissolving chlorpheniramine in absolute ethyl alcohol, followed by the addition of maleic acid. The mixture is stirred at room temperature, filtered, and the resulting filter cake is further processed by heating and cooling to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Didesmethyl Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction may produce dechlorinated compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Didesmethyl Chlorpheniramine Maleate Salt finds applications in various scientific fields:

Chemistry

- Reference Material : Used as a standard for analytical methods and quality control in pharmaceutical research.

- Chemical Reactions : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms .

Biology

- Histamine Receptor Studies : It serves as a model compound for investigating the interactions and functions of histamine receptors in biological systems.

- Allergy Research : Utilized in studies related to allergic reactions and the efficacy of antihistamines .

Medicine

- Therapeutic Development : this compound is important for developing new antihistamines with improved pharmacokinetic profiles.

- Potential Clinical Uses : Research indicates potential applications beyond allergy treatment, including antiviral properties against SARS-CoV-2 .

Industry

- Pharmaceutical Production : Employed in the synthesis of pharmaceuticals and as a standard for testing the purity of related compounds.

- Quality Assurance : Its unique properties make it essential for ensuring the quality and efficacy of antihistaminic drugs .

Pharmacological Properties

The pharmacological profile of this compound is characterized by its action on histamine H1 receptors:

- Mechanism of Action : Competes with histamine for binding sites on H1 receptors, disrupting normal signaling pathways associated with inflammation and hypersensitivity .

- Biochemical Pathways : Affects various biochemical pathways related to allergic responses and inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

Wirkmechanismus

The mechanism of action of Didesmethyl Chlorpheniramine Maleate Salt involves its binding to histamine H1 receptors. By competing with histamine for these receptor sites, it effectively blocks the action of endogenous histamine, leading to the temporary relief of allergic symptoms such as itching, swelling, and vasodilation .

Vergleich Mit ähnlichen Verbindungen

Chlorpheniramine Maleate: A widely used antihistamine with similar properties but different pharmacokinetics.

Dexchlorpheniramine Maleate: The S-enantiomer of chlorpheniramine, which is more potent and has a slightly different pharmacological profile

Uniqueness: Didesmethyl Chlorpheniramine Maleate Salt is unique due to its specific molecular structure, which provides distinct pharmacokinetic properties and a different profile of activity compared to its analogs. This makes it valuable for specific research applications and as a reference standard in analytical chemistry .

Biologische Aktivität

Didesmethyl Chlorpheniramine Maleate Salt is a metabolite of the well-known antihistamine Chlorpheniramine. This compound exhibits significant biological activity, particularly as an antagonist to the histamine H1 receptor, which is crucial in mediating allergic responses. This article delves into its biological activity, pharmacological properties, and potential therapeutic applications, supported by relevant data and findings.

Target Receptor:

this compound primarily targets the histamine H1 receptor . By acting as an antagonist, it blocks the effects of endogenous histamine, thereby alleviating symptoms associated with allergies and other histamine-mediated conditions.

Mode of Action:

The compound competes with histamine for binding sites on the H1 receptors located in various tissues, including the respiratory tract and blood vessels. This action disrupts normal histamine signaling pathways, leading to reduced inflammation and hypersensitivity reactions.

Pharmacokinetics

The pharmacokinetic profile of this compound is closely related to that of its parent compound, Chlorpheniramine. Key pharmacokinetic parameters include:

- Absorption: Rapidly absorbed after oral administration.

- Distribution: Approximately 70% of chlorpheniramine binds to plasma proteins, indicating extensive distribution throughout body tissues .

- Metabolism: Primarily metabolized in the liver through N-dealkylation.

- Half-life: Ranges from 18 to 43 hours, allowing for prolonged therapeutic effects .

Antiviral Activity

Recent studies have indicated that chlorpheniramine may possess antiviral properties against pathogens like SARS-CoV-2. Preliminary clinical evidence suggests that it could aid in reducing symptoms and recovery time in COVID-19 patients . Although direct studies on this compound are lacking, its structural similarity to chlorpheniramine implies potential antiviral activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Mechanism of Action | Potency (IC50) | Unique Features |

|---|---|---|---|

| Chlorpheniramine Maleate | H1 receptor antagonist | 12 nM | Widely used antihistamine |

| Dexchlorpheniramine Maleate | H1 receptor antagonist | More potent than chlorpheniramine | S-enantiomer with different kinetics |

| Didesmethyl Chlorpheniramine | H1 receptor antagonist | Not explicitly defined | Unique pharmacokinetics; research standard |

Case Studies and Research Findings

A retrospective study involving chlorpheniramine showed promising results in treating COVID-19 symptoms among participants. Out of 13 individuals treated with chlorpheniramine, none were hospitalized, and recovery occurred within an average of 7.8 days . These findings suggest that this compound may similarly contribute to symptom relief due to its action on the H1 receptor.

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2.C4H4O4/c15-12-6-4-11(5-7-12)13(8-9-16)14-3-1-2-10-17-14;5-3(6)1-2-4(7)8/h1-7,10,13H,8-9,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXHRHVXXRKUMZ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23052-94-0 | |

| Record name | 2-Pyridinepropanamine, γ-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.